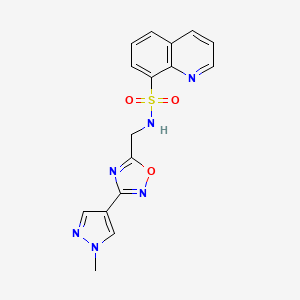
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The quinoline and 1,2,4-oxadiazole rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it might have a relatively high melting point due to the presence of the aromatic rings, and it might be soluble in polar solvents due to the presence of the sulfonamide group .科学的研究の応用
Synthesis and Biological Activity
Sulfonamide-based hybrids, including compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide, have been actively researched for their varied biological activities. These compounds have shown a wide range of therapeutic applications such as antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents (Ghomashi et al., 2022; Padmavathi et al., 2008).
Chemical Synthesis and Derivatives
The synthesis of sulfonamide derivatives, including 8-quinolinyloxy-5-sulfonamides, explores the pharmacological interest of the quinoline moiety and its combination with biologically active heterocycles such as pyrazoles, pyrazolines, and others, indicating a broad spectrum of potential applications in drug development (Hafez et al., 1994; Hafez & Awad, 1991).
Advanced Material Applications
The compound's structural components, particularly those involving quinoline and pyrazole, are also being explored for their supramolecular associations and potential applications in advanced materials. This includes investigations into the π–π stacking interactions of quinoline-based ligands and their metallic derivatives, which could have implications for the design of novel materials and chemical sensors (Semeniuc et al., 2010).
Novel Sulfonamide Hybrids
Recent advancements have highlighted the synthesis and diverse biological activities of two-component and multicomponent sulfonamide hybrids. These studies reveal the therapeutic potential of sulfonamide hybrids in creating novel formulations with greater effectiveness across a vast array of therapeutic applications (Ghomashi et al., 2022; Ghomashi et al., 2022).
将来の方向性
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-22-10-12(8-18-22)16-20-14(25-21-16)9-19-26(23,24)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,10,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYFMSGWWDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


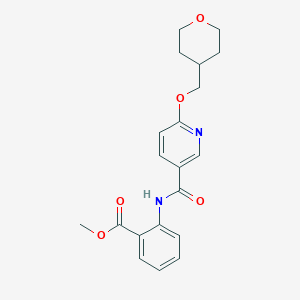
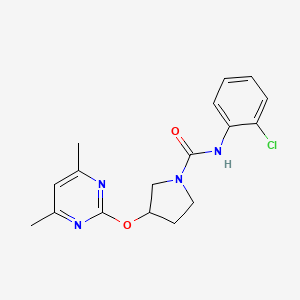

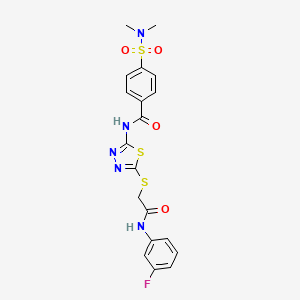
![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2889396.png)
amine hydrochloride](/img/structure/B2889397.png)
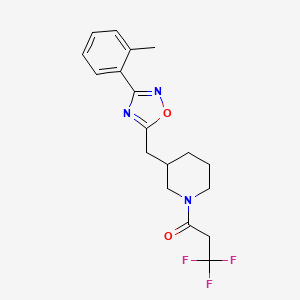


![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)